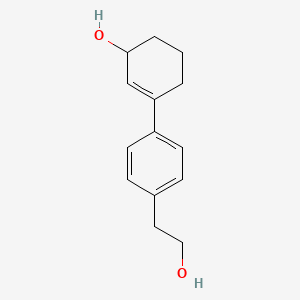
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol is an organic compound characterized by a benzene ring attached to a cyclohexene ring with a hydroxyl group and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol typically involves the reaction of benzene derivatives with cyclohexene derivatives under specific conditions. One common method is the acid-catalyzed alkylation of benzene with cyclohexene, followed by hydroxylation and ethanol addition .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where benzene and cyclohexene are reacted in the presence of catalysts such as sulfuric acid or aluminum chloride. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: Similar structure but lacks the benzene ring.
Benzyl alcohol: Contains a benzene ring but lacks the cyclohexene ring.
4-Phenylcyclohexene: Similar structure but lacks the hydroxyl group.
Uniqueness
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol is unique due to the presence of both a benzene ring and a cyclohexene ring with a hydroxyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
69629-21-6 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-[4-(2-hydroxyethyl)phenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c15-9-8-11-4-6-12(7-5-11)13-2-1-3-14(16)10-13/h4-7,10,14-16H,1-3,8-9H2 |
InChI-Schlüssel |
YRTJDFIGZGHQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C(C1)C2=CC=C(C=C2)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















